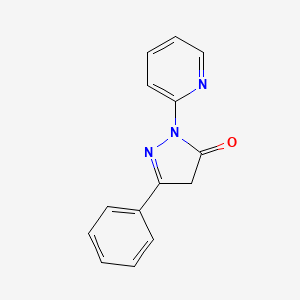
3-phenyl-1-(pyridin-2-yl)-4,5-dihydro-1H-pyrazol-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrazolone ring, possibly through a condensation reaction or a cyclization reaction. The phenyl and pyridin-2-yl groups could be introduced through substitution reactions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazolone ring, which would impart polarity to the molecule due to the presence of the carbonyl group (C=O) and the nitrogen atoms. The phenyl and pyridin-2-yl groups are aromatic and would contribute to the overall stability of the molecule .Chemical Reactions Analysis
As an organic compound containing multiple functional groups, “3-phenyl-1-(pyridin-2-yl)-4,5-dihydro-1H-pyrazol-5-one” could undergo a variety of chemical reactions. The carbonyl group could undergo addition reactions, and the aromatic rings could undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carbonyl group and the nitrogen atoms would likely make the compound polar, affecting its solubility in different solvents .Aplicaciones Científicas De Investigación
- CHEMBL5186432 exhibits promising anticancer activity. Researchers have investigated its effects on cancer cell lines, particularly in inhibiting proliferation and inducing apoptosis. Mechanistic studies suggest interference with cell cycle progression and modulation of key signaling pathways .
- Inflammation plays a crucial role in various diseases. CHEMBL5186432 has been explored as a potential anti-inflammatory agent. It may inhibit pro-inflammatory cytokines and enzymes, making it relevant for conditions like rheumatoid arthritis, inflammatory bowel disease, and neuroinflammation .
- Neurodegenerative disorders, such as Alzheimer’s and Parkinson’s diseases, require effective neuroprotective agentsCHEMBL5186432 has demonstrated neuroprotective properties by reducing oxidative stress, modulating neurotransmitter systems, and promoting neuronal survival .
- The compound exhibits antimicrobial effects against bacteria, fungi, and parasites. Researchers have investigated its potential as an alternative to existing antimicrobial agents. It may be useful in treating drug-resistant infections .
- CHEMBL5186432 has shown analgesic (pain-relieving) and antipyretic (fever-reducing) effects. These properties make it relevant for managing pain and fever in various clinical scenarios .
- Researchers have explored the compound’s impact on metabolic pathways. It may influence glucose metabolism, lipid homeostasis, and insulin sensitivity. Investigations continue to uncover its potential in managing metabolic disorders like diabetes and obesity .
Anticancer Potential
Anti-inflammatory Properties
Neuroprotective Effects
Antimicrobial Activity
Analgesic and Antipyretic Actions
Metabolic Disorders
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
5-phenyl-2-pyridin-2-yl-4H-pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O/c18-14-10-12(11-6-2-1-3-7-11)16-17(14)13-8-4-5-9-15-13/h1-9H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOMZEWNZGULGJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NN(C1=O)C2=CC=CC=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenyl-1-(pyridin-2-yl)-4,5-dihydro-1h-pyrazol-5-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(1E)-2-(2-chlorophenyl)ethenesulfonyl]-4-methoxy-2,3-dihydro-1H-indole-2-carboxylic acid](/img/structure/B6603354.png)
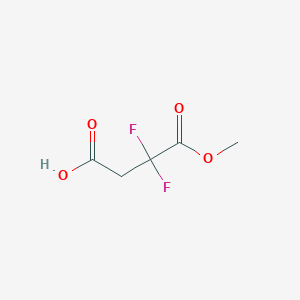
![1-[5-(3-hydroxyphenyl)-1,2-oxazole-3-carbonyl]-2,3-dihydro-1H-indole-3-carboxylic acid](/img/structure/B6603366.png)

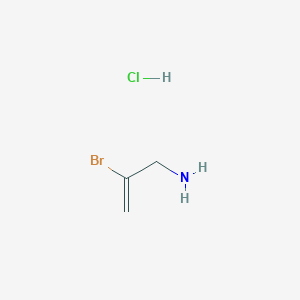
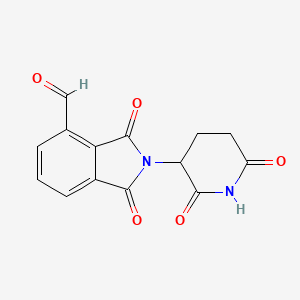
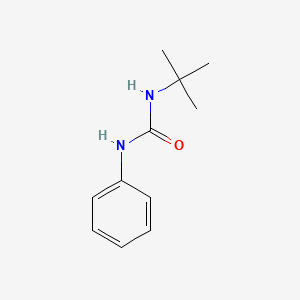

![4-{1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}-4-oxobutanoic acid](/img/structure/B6603402.png)
![rac-(1R,2S)-2-[2-(tert-butoxy)-2-oxoethyl]cyclopropane-1-carboxylic acid, trans](/img/structure/B6603410.png)

![tert-butyl 3-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoate](/img/structure/B6603431.png)
![5-hydroxy-10-oxa-3lambda6-thia-4-azatricyclo[5.2.1.0,2,6]dec-4-ene-3,3-dione](/img/structure/B6603438.png)